1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride 1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1361116-01-9
VCID: VC2714994
InChI: InChI=1S/C10H13N5.ClH/c1-15-10-9(12-4-5-13-10)8(14-15)7-2-3-11-6-7;/h4-5,7,11H,2-3,6H2,1H3;1H
SMILES: CN1C2=NC=CN=C2C(=N1)C3CCNC3.Cl
Molecular Formula: C10H14ClN5
Molecular Weight: 239.7 g/mol

1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride

CAS No.: 1361116-01-9

Cat. No.: VC2714994

Molecular Formula: C10H14ClN5

Molecular Weight: 239.7 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride - 1361116-01-9

Specification

CAS No. 1361116-01-9
Molecular Formula C10H14ClN5
Molecular Weight 239.7 g/mol
IUPAC Name 1-methyl-3-pyrrolidin-3-ylpyrazolo[3,4-b]pyrazine;hydrochloride
Standard InChI InChI=1S/C10H13N5.ClH/c1-15-10-9(12-4-5-13-10)8(14-15)7-2-3-11-6-7;/h4-5,7,11H,2-3,6H2,1H3;1H
Standard InChI Key KRLZKYDBNJBEMJ-UHFFFAOYSA-N
SMILES CN1C2=NC=CN=C2C(=N1)C3CCNC3.Cl
Canonical SMILES CN1C2=NC=CN=C2C(=N1)C3CCNC3.Cl

Introduction

Chemical Identity and Properties

1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride is a heterocyclic compound with the CAS Registry Number 1361116-01-9. This compound features a pyrazolo[3,4-b]pyrazine core structure with a methyl group at position 1 and a pyrrolidin-3-yl substituent at position 3, formulated as the hydrochloride salt .

Basic Physical and Chemical Properties

The compound possesses the following key properties:

PropertyValueSource
CAS Number1361116-01-9
Molecular FormulaC₁₀H₁₄ClN₅
Molecular Weight239.70 g/mol
AppearanceSolid
Storage ConditionsRoom temperature

The structure contains a fused bicyclic pyrazolo[3,4-b]pyrazine core with a methyl substituent at the N1 position and a pyrrolidin-3-yl group at the C3 position. The compound is formulated as the hydrochloride salt, which typically enhances water solubility compared to the free base form.

Structural Features and Tautomerism

Core Structure Analysis

The pyrazolo[3,4-b]pyrazine core of this compound belongs to a class of fused heterocycles that have significant pharmaceutical relevance. Like other pyrazolo-fused heterocycles, this structure can exist in different tautomeric forms.

Related Compounds and Structural Analogs

Comparison with Structurally Related Compounds

Several structurally related compounds provide context for understanding the potential properties and applications of 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Structural Relationship
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride1361116-01-9C₁₀H₁₄ClN₅239.70Target compound
6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine1935196-58-9C₅H₂ClIN₄280.45Same core structure with different substituents
N-methyl-N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide2549039-62-3C₁₈H₂₂N₆O₂S386.5Contains similar pyrrolidin-3-yl group
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol122431-37-2C₅H₅F₃N₂O166.1Contains 1-methyl-pyrazole motif

Substitution Patterns in Pyrazolo[3,4-b]pyridines

For related 1H-pyrazolo[3,4-b]pyridines, the most common substitution patterns include :

  • At position C3: methyl group (66.06%) or hydrogen atom (23.69%)

  • At position N1 when R3 = H: methyl group (14.07%) or alkyl group (64.66%)

  • At position N1 when R3 = Me: methyl group (43.20%), alkyl group (23.89%), or phenyl group (25.74%)

These patterns demonstrate that the 1-methyl-3-substituted pattern seen in the title compound is a common structural motif in this class of heterocycles.

Pharmaceutical Relevance and Drug Development

Drug-like Properties

The structure of 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride contains features that may confer favorable drug-like properties:

  • The presence of the pyrrolidin-3-yl group likely enhances solubility and provides a site for hydrogen bonding

  • The hydrochloride salt formation typically improves water solubility compared to the free base

  • The compact fused heterocyclic system provides a rigid scaffold favorable for specific target binding

  • The 1-methyl group can prevent undesired hydrogen bonding interactions and potentially improve metabolic stability

Comparative Analysis with FDA-Approved Drugs

Several approved drugs containing related structural elements provide context for the potential pharmaceutical applications of this compound:

  • Larotrectinib: A TRK inhibitor with a bicyclic heterocyclic core

  • Entrectinib: A multi-target inhibitor active against ALK, ROS1, and TRKs

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